Commercial Purity Specifications: Bidepharm 98% vs. Standard 95% Aminoheptanoate Offerings
Bidepharm lists methyl 7-(N-benzyl-N-methylamino)heptanoate at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC data . By comparison, the same vendor offers the simpler analog methyl 7-aminoheptanoate at a standard purity of 95% . Among multiple suppliers of the target compound, purity specifications vary: AKSci lists 95% , MolCore lists NLT 98% , and Chemenu lists 95%+ . The 98% specification from Bidepharm and MolCore provides a meaningful 3-percentage-point advantage over the 95% typical for simpler aminoheptanoate analogs, which can translate to reduced impurity-related artefacts in dose-response assays and improved reproducibility in synthetic transformations.
| Evidence Dimension | Vendor-specified purity level |
|---|---|
| Target Compound Data | 98% (Bidepharm); NLT 98% (MolCore) |
| Comparator Or Baseline | Methyl 7-aminoheptanoate: 95% (Bidepharm); Methyl 7-(methylamino)heptanoate: 95% (Bidepharm) |
| Quantified Difference | +3 percentage points absolute purity for the target compound at the highest specification tier |
| Conditions | Vendor batch-level specification; verified by NMR, HPLC, and GC per Bidepharm documentation |
Why This Matters
Higher baseline purity reduces the need for re-purification prior to use in sensitive biochemical or cell-based assays, lowering total experimental cost and improving data reliability.
